molecular formula C14H8N2S2 B1267565 Benzonitrile, 4,4'-dithiobis- CAS No. 6339-51-1

Benzonitrile, 4,4'-dithiobis-

Cat. No. B1267565
CAS RN: 6339-51-1
M. Wt: 268.4 g/mol
InChI Key: BCUVQZBVGSXWCG-UHFFFAOYSA-N
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Description

Benzonitrile, 4,4’-dithiobis- is an organic compound that contains a total of 27 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 triple bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic nitriles, and 1 disulfide .


Molecular Structure Analysis

The molecular structure of Benzonitrile, 4,4’-dithiobis- consists of 8 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 2 Sulfur atoms . It contains a total of 27 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 triple bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic nitriles, and 1 disulfide .


Chemical Reactions Analysis

Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating . Classical methods for benzonitrile synthesis are the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .


Physical And Chemical Properties Analysis

The pure form of Benzonitrile is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .

Scientific Research Applications

Preparation of (Pentafluorosulfanyl)benzenes

  • Summary of the Application: The compound “4,4’-disulfanediyldibenzonitrile” is used in the preparation of (Pentafluorosulfanyl)benzenes . These benzenes are important in the field of organic chemistry due to their unique properties.
  • Methods of Application or Experimental Procedures: The compound “4,4’-disulfanediyldibenzonitrile” was fluorinated with a F2/N2 mixture of varying concentrations, ranging from 2.5 to 10% . This process is part of the direct fluorination of diaryldisulfides.
  • Results or Outcomes: The result of this process is the production of (Pentafluorosulfanyl)benzenes . The exact yield and other quantitative data were not specified in the source.

properties

IUPAC Name

4-[(4-cyanophenyl)disulfanyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUVQZBVGSXWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SSC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212796
Record name Benzonitrile, 4,4'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 4,4'-dithiobis-

CAS RN

6339-51-1
Record name Bis(4-cyanophenyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC38068
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 4,4'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(4-CYANOPHENYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M45CBN43FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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